Chlorendic acid, diethyl ester

Descripción general

Descripción

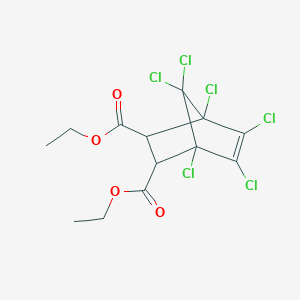

Chlorendic acid, diethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H12Cl6O4 and its molecular weight is 444.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Extreme Pressure Lubricants

Chlorendic acid, diethyl ester is recognized for its effectiveness as an extreme pressure lubricant. It is utilized in cutting oils and metalworking fluids to reduce friction and dissipate heat during machining processes. The diesters of chlorendic acid can be blended with mineral oils to create stable formulations that enhance the performance of cutting oils. These lubricants are particularly valuable in operations requiring high load-bearing capacity and reduced wear on tools .

Table 1: Properties of Chlorendic Acid Diethyl Ester in Lubrication

| Property | Value |

|---|---|

| Viscosity | Moderate |

| Miscibility with Oils | High |

| Toxicity | Non-toxic |

| Ester Group Composition | 4-8 Carbon Atoms |

Flame Retardancy

Chlorendic acid and its derivatives, including diethyl ester, are extensively used as flame retardants in various materials. They are incorporated into polyurethane foams, resins, coatings, and textiles to enhance fire resistance. The compound works by promoting char formation and reducing flammability, making it suitable for applications in construction materials and consumer products .

Case Study: Flame Retardant Efficacy

In a study evaluating the effectiveness of chlorendic acid-based flame retardants in biobased composites, it was found that the addition of chlorendic acid significantly improved the fire performance of the materials tested. The results indicated a reduction in peak heat release rates and improved ignition resistance compared to untreated composites .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemicals. Its structure allows it to participate in reactions that yield other useful compounds, including plasticizers and specialty resins. This versatility makes it a valuable building block in the chemical industry .

Table 2: Synthesis Applications of Chlorendic Acid Diethyl Ester

| Application | Description |

|---|---|

| Plasticizers | Enhances flexibility and durability in plastics |

| Specialty Resins | Used in coatings and adhesives for improved properties |

| Chemical Intermediates | Precursor for synthesizing other functional compounds |

Environmental Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact. Studies have shown that although derivatives of chlorendic acid are generally non-toxic to laboratory animals, there are concerns regarding their persistence in the environment and potential bioaccumulation . Regulatory agencies continue to evaluate these compounds to ensure safe usage levels.

Propiedades

IUPAC Name |

diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl6O4/c1-3-22-9(20)5-6(10(21)23-4-2)12(17)8(15)7(14)11(5,16)13(12,18)19/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIMVSZDTWROSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl6O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940713 | |

| Record name | Diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1911-42-8 | |

| Record name | Chlorendic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorendic acid, diethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.